Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate - 887411-57-6

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate

Catalog Number: EVT-456984
CAS Number: 887411-57-6
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-indazole represents a heterocyclic aromatic organic compound. Its structure comprises a benzene ring fused to a pyrazole ring. While not commonly found in nature [], indazole derivatives have drawn significant attention in scientific research, particularly in medicinal chemistry, due to their diverse biological activities [, , ].

Synthesis Analysis
  • Paper []: This paper focuses on synthesizing a novel molecular emissive probe (L) using a classical Schiff-base reaction between 1H-indazole-6-carboxaldehyde and tetraethylenepentamine.
  • Paper []: This study focuses on creating potent FLT3 inhibitors by synthesizing a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives. They utilize structural optimization of previously known FLT3 inhibitors.
  • Paper []: This paper details the development of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, potent PLK4 inhibitors. The synthesis began with directed virtual screening using a ligand-based focused library and a PLK4 homology model.
Molecular Structure Analysis

The core structure of 1H-indazole consists of a benzene ring fused with a pyrazole ring. Modifications on this core structure, particularly at positions 3 and 6, result in diverse pharmacological profiles [, , ]. Computational models are frequently utilized to understand and optimize the activity of indazole derivatives [].

Chemical Reactions Analysis
  • Schiff-base reactions: These reactions are used to synthesize imine compounds from 1H-indazole-6-carboxaldehyde and amines [].
  • Structural optimization: Modification of existing indazole derivatives to improve their potency and selectivity for specific targets [].
  • Scaffold hopping: This strategy is employed to discover new PLK4 inhibitors with improved drug-like properties [].
Mechanism of Action
  • Paper []: The synthesized 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives act as type II FLT3 inhibitors, targeting specific mutations in the FLT3 kinase.
  • Paper []: The (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones inhibit PLK4, leading to disruption of mitotic progression and antiproliferative activity.
Applications
  • Anticancer agents: PLK4 inhibitors [, ] and FLT3 inhibitors [] show promising anticancer activity.
  • Antimicrobial agents: Certain indazole derivatives demonstrate antimicrobial and antineoplastic activities [].
  • Molecular probes: Fluorescently labeled indazole derivatives have potential as molecular probes for biological imaging [].

(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones

  • Compound Description: This class of compounds, particularly exemplified by compound 50 (designated CFI-400437), acts as potent Polo-like kinase 4 (PLK4) inhibitors. [] They exhibit antiproliferative activity and have been investigated for cancer therapy. []

2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones

  • Compound Description: These compounds, exemplified by compound 48 (designated CFI-400945), represent a more optimized class of PLK4 inhibitors compared to the (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones. [] They display improved drug-like properties, potent antitumor activity, and oral bioavailability. []
  • Relevance: Similar to the previous class, these compounds share the 1H-indazol-6-yl core with Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate. They differ by replacing the ethyl 3-oxopropanoate with a spiro[cyclopropane-1,3'-indolin]-2'-one system. This comparison highlights the impact of significant structural changes on the 1H-indazol-6-yl scaffold and could guide the design of novel derivatives of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate. []

(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

  • Compound Description: This group, represented by compound 14i, exhibits potent PLK4 inhibitory activity. [] These compounds have demonstrated efficacy in inhibiting breast cancer cell growth in vitro and in vivo. [, ]
  • Relevance: The (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives, like Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, contain the 1H-indazol-6-yl core. [, ] The key difference lies in the presence of a (E)-arylvinyl linker attached to a pyrimidin-2-amine group instead of the ethyl 3-oxopropanoate moiety. Exploring the introduction of similar pyrimidine-based substituents on Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate could be a potential avenue for developing new PLK4 inhibitors. [, ]

2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl Derivatives

  • Compound Description: These compounds are designed as Fms-like tyrosine kinase 3 (FLT3) inhibitors and have demonstrated efficacy against FLT3 mutants associated with acute myeloid leukaemia (AML). []
  • Relevance: Although structurally distinct from Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, this class shares the central 1H-indazol-6-yl unit. [] Investigating whether modifications on Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, potentially introducing benzimidazole moieties, could lead to FLT3 inhibitory activity could be of interest. []

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787)

  • Compound Description: JNJ-5207787 is a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). [] It demonstrates high selectivity for Y2 receptors over other subtypes and effectively inhibits PYY-stimulated [35S]GTPγS binding. []
  • Relevance: While structurally dissimilar to Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, JNJ-5207787 shares the indole core, albeit in a saturated form (2,3-dihydro-1H-indol). [] This connection, though distant, highlights the presence of indole-based structures in diverse pharmacological contexts and suggests exploring modifications of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate for potential activity on neuropeptide Y receptors. []

6-Ethyl-3-(1H-tetrazol-5-yl)chromone (AA-344)

  • Compound Description: AA-344 is an orally active antiallergic agent that selectively inhibits Type I allergic reactions. [, , , ] It exhibits efficacy in various animal models of allergic responses, including passive cutaneous anaphylaxis and systemic anaphylaxis. [, , , ] Studies suggest its mechanism of action involves inhibiting the release of chemical mediators, such as histamine, from mast cells. [, , ]
  • Relevance: Although structurally different from Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate, AA-344 presents a notable example of a bioactive compound with a tetrazole ring. [, , , ] This link could encourage the exploration of incorporating tetrazole rings into derivatives of Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate to investigate potential antiallergic properties. [, , , ]

Properties

CAS Number

887411-57-6

Product Name

Ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate

IUPAC Name

ethyl 3-(1H-indazol-6-yl)-3-oxopropanoate

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-9-7-13-14-10(9)5-8/h3-5,7H,2,6H2,1H3,(H,13,14)

InChI Key

JDCGFEICWZXCKQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)C=NN2

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.